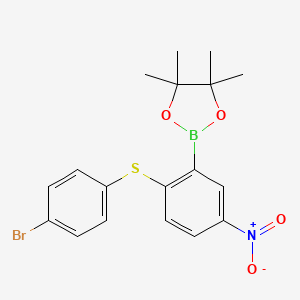
2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are often used in the synthesis of biaryl compounds in the Suzuki–Miyaura reaction .
Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester” are not available, boronic acids and their derivatives are known to participate in a variety of chemical reactions. For example, they are key intermediates in transition-metal-catalysed bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can vary. For instance, phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . The melting point of similar compounds like “4-Bromomethylphenylboronic acid pinacol ester” is around 85-89 °C .科学的研究の応用
Palladium-Catalyzed Cross-Coupling Reactions
One significant application of pinacol esters is in palladium-catalyzed cross-coupling reactions. For example, the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates has been reported. This process allows for the efficient production of unsymmetrical 1,3-dienes, demonstrating the versatility of pinacol esters in complex organic synthesis (Takagi et al., 2002).
Phosphorescence Properties of Arylboronic Esters
Another intriguing application is the discovery of phosphorescent properties in simple arylboronic esters. These esters, typically used in Suzuki-Miyaura cross-coupling reactions, exhibit long-lived room-temperature phosphorescence in the solid state, challenging the conventional belief that phosphorescent organic molecules require heavy atoms. This finding suggests potential applications in organic light-emitting devices and as phosphorescent materials (Shoji et al., 2017).
Polymer Synthesis and Material Science
Pinacol esters are also key intermediates in the synthesis of polymers and copolymers with tailored properties. For instance, the use of 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester in Suzuki coupling reactions has led to the production of polymers with high thermal stability and specific light emission properties, indicating their applicability in advanced material science and engineering (Neilson et al., 2007).
Advanced Organic Synthesis Techniques
The versatility of pinacol esters extends to advanced organic synthesis techniques, such as the catalyst-transfer Suzuki–Miyaura coupling reaction for producing hyperbranched polymers. This method allows for precise control over the degree of branching in polymers, opening new pathways for the creation of materials with unique properties (Segawa et al., 2013).
作用機序
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is facilitated by a radical approach . The protodeboronation of alkyl boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes .
Biochemical Pathways
The protodeboronation process is a key step in various synthetic transformations, including the formal anti-markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that the stability of boronic esters can be a significant factor influencing their bioavailability .
Result of Action
The result of the compound’s action is the transformation of the original molecule, enabling the creation of new compounds through various synthetic transformations . This is particularly valuable in the field of organic synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the pH, and the reaction rate is considerably accelerated at physiological pH . Additionally, the compound’s stability can be influenced by factors such as air and moisture .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4-bromophenyl)sulfanyl-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BBrNO4S/c1-17(2)18(3,4)25-19(24-17)15-11-13(21(22)23)7-10-16(15)26-14-8-5-12(20)6-9-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRFNVGFJIIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BBrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


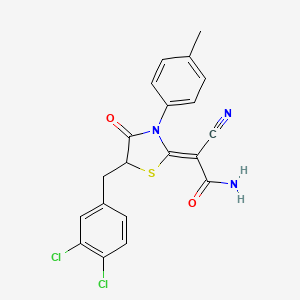

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2825591.png)
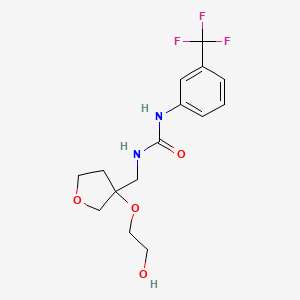
![N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2825593.png)
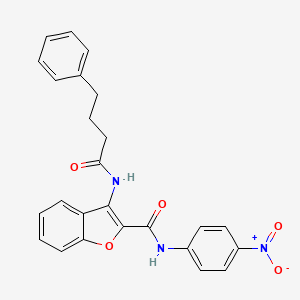
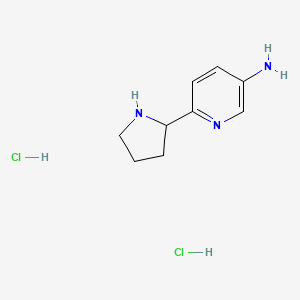
![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)
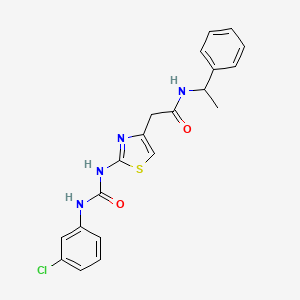
![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)
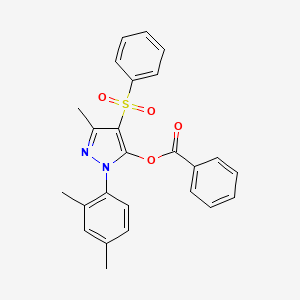
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)